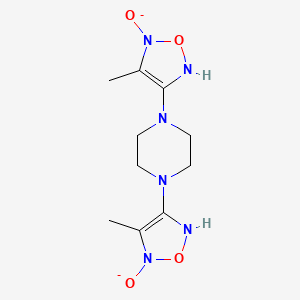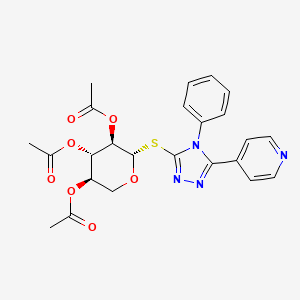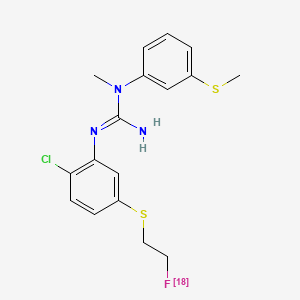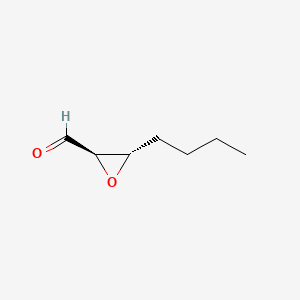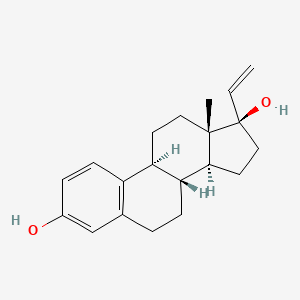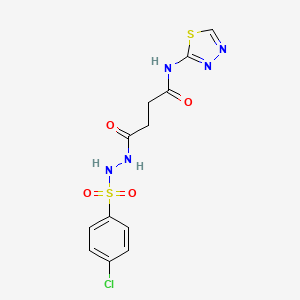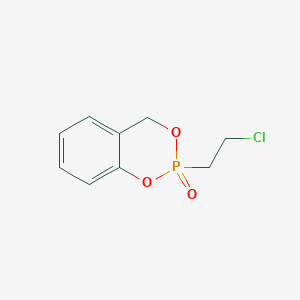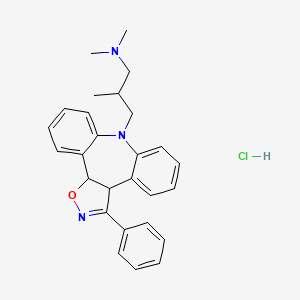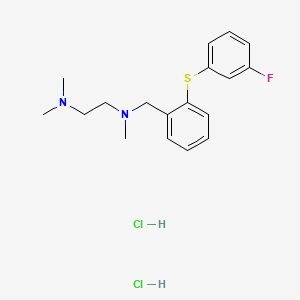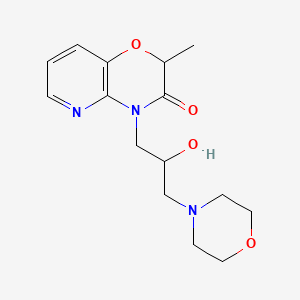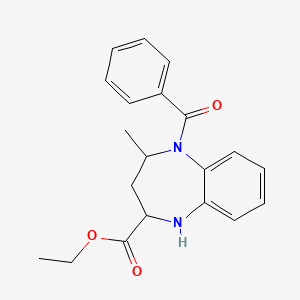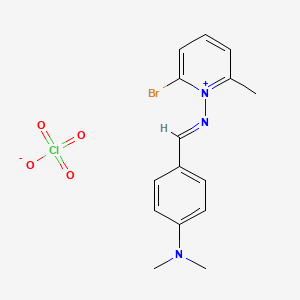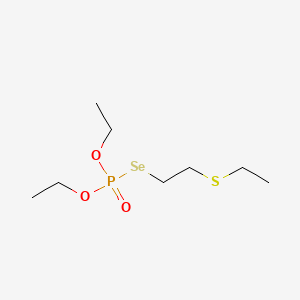
Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester is a chemical compound with the molecular formula C8H19O3PSSe and a molecular weight of 305.23 . This compound is known for its unique structure, which includes a selenium atom bonded to a phosphoroselenoic acid moiety and an ethylthioethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester typically involves the reaction of diethyl phosphoroselenoate with 2-(ethylthio)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding selenoxides or selenones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, forming selenides.
Substitution: The ethylthioethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: This compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This can lead to various biological effects, such as modulation of enzyme activity and gene expression .
Comparaison Avec Des Composés Similaires
Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester can be compared with similar compounds like:
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: This compound has a sulfur atom instead of selenium and exhibits different chemical and biological properties.
Phosphoroselenoic acid, O,O-diethyl Se-(2-oxopropyl) ester: This compound has a different substituent on the selenium atom, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its selenium-containing structure, which imparts distinct chemical and biological properties compared to its sulfur analogs and other related compounds .
Propriétés
Numéro CAS |
118871-70-8 |
|---|---|
Formule moléculaire |
C8H19O3PSSe |
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
1-diethoxyphosphorylselanyl-2-ethylsulfanylethane |
InChI |
InChI=1S/C8H19O3PSSe/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3 |
Clé InChI |
CCSIJSIFPQCALX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)[Se]CCSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


